molecular formula C11H10ClN B1455620 4-Chloro-3,8-dimethylquinoline CAS No. 39593-12-9

4-Chloro-3,8-dimethylquinoline

Cat. No. B1455620
CAS RN: 39593-12-9
M. Wt: 191.65 g/mol
InChI Key: VSAKKYYHSVQMEN-UHFFFAOYSA-N
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Description

4-Chloro-3,8-dimethylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has a molecular formula of C11H10ClN .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3,8-dimethylquinoline consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound. The quinoline core is substituted at the 4-position with a chlorine atom and at the 3 and 8 positions with methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3,8-dimethylquinoline include a molecular weight of 191.65 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Antitumor Activity

4-Chloro-3,8-dimethylquinoline has been investigated for its potential in cancer treatment. For example, Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including 8-chloro variants, to explore their antitumor activities against murine leukemias and melanoma. They found that these compounds showed significant antitumor activity, particularly against certain leukemia strains (Lin & Loo, 1978).

Synthesis and Structural Studies

Various studies have focused on the synthesis and structural analysis of chloro-substituted quinolines. Tkachev et al. (2017) synthesized and analyzed the structure of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, revealing insights into the structural characteristics of such compounds (Tkachev et al., 2017). Similarly, Outt et al. (1998) developed a general synthesis method for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, illustrating the utility of 4-haloquinoline intermediates (Outt et al., 1998).

Antibacterial and Antimicrobial Properties

Kayirere et al. (1998) prepared derivatives of 4-chloro-3,8-dimethylquinoline and tested them against various bacterial strains, observing promising antimicrobial activities (Kayirere et al., 1998). This suggests potential applications of these compounds in addressing bacterial infections.

Cytotoxicity Evaluation

Zhang et al. (2007) synthesized 4-aminoquinoline derivatives, including those with chloro-substituted quinolines, and evaluated their cytotoxic effects on human breast tumor cell lines. They identified specific compounds as potent against certain cancer cell lines, highlighting the potential of 4-aminoquinoline compounds in cancer therapy (Zhang et al., 2007).

Dental Plaque Inhibition

Warner et al. (1975) synthesized 4- and 5-substituted 8-hydroxyquinolines, including chloro analogs, and evaluated their antiplaque activity. They found that some of these compounds showed in vitro antiplaque activity, suggesting a possible application in dental health (Warner et al., 1975).

Other Applications

Further research has explored diverse applications, such as the development of novel chloroquine-containing compounds with potential therapeutic applications in various diseases, including cancer (Njaria et al., 2015), and the synthesis of novel compounds like 4-chloro-8-methoxyquinoline-2(1H)-one with antimicrobial properties and potential as DNA gyrase inhibitors (Murugavel et al., 2017).

properties

IUPAC Name

4-chloro-3,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-4-3-5-9-10(12)8(2)6-13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAKKYYHSVQMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,8-dimethylquinoline

CAS RN

39593-12-9
Record name 4-chloro-3,8-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DE Eichinger, CG Stuckwisch - Journal of the American Chemical …, 1949 - ACS Publications
Derivatives of 2-Amino-4,8-dimethyl- and 4-Amino-3,8-dimethylquinoline Page 1 Sept., 1949 2-Amino-4,8-dimethyl- and 4-Amino-3,8-dimethylquinolines 3221 cooled, and filtered from …
Number of citations: 2 pubs.acs.org
BG Siim, GJ Atwell, RF Anderson… - Journal of medicinal …, 1997 - ACS Publications
Studies have shown that 4-(alkylamino)-5-nitroquinolines possess high selectivity (20−60-fold) for hypoxic tumor cells in vitro, but are not active as hypoxia-selective cytotoxins (HSCs) …
Number of citations: 31 pubs.acs.org
LH Goodson, RB Moffett - Journal of the American Chemical …, 1949 - ACS Publications
As reported in the two earlier papers in this series, 4 5· 6 our laboratory is interested in the syn-thesis of analgesic agents selected from the group of compoundsknown as the …
Number of citations: 9 pubs.acs.org

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